2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime
Description
Properties
IUPAC Name |
(E)-2-(2,4-dinitrophenyl)-N-[(3-fluorophenyl)methoxy]cyclohexan-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5/c20-14-5-3-4-13(10-14)12-28-21-18-7-2-1-6-16(18)17-9-8-15(22(24)25)11-19(17)23(26)27/h3-5,8-11,16H,1-2,6-7,12H2/b21-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSRACCRAIQCOC-DYTRJAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2=CC(=CC=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OCC2=CC(=CC=C2)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity or as a probe in molecular biology experiments.
Medicine: Research into its potential therapeutic applications, such as its use as a drug candidate or in drug delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime include:
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime: This compound has a similar structure but with a different position of the fluorine atom on the benzyl group.
2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime: This compound has an additional chlorine atom on the benzyl group, which may affect its chemical properties and reactivity
Biological Activity
2-(2,4-Dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime is a complex organic compound with the molecular formula and a molecular weight of 387.36 g/mol. This compound is notable for its unique chemical structure, which includes a cyclohexanone core, a 2,4-dinitrophenyl group, and an O-(3-fluorobenzyl)oxime moiety. Its diverse applications in scientific research, particularly in biology and medicine, stem from its biological activity and potential therapeutic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the dinitrophenyl and fluorobenzyl groups enhances its reactivity towards certain biological targets.
Research Findings
Recent studies have explored the compound's potential in various biological contexts:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain oxidoreductases, affecting cellular respiration and energy metabolism.
- Antitumor Activity : Preliminary data suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent.
- Antioxidant Properties : The compound has demonstrated potential antioxidant activity, which may protect cells from oxidative stress and damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Case Studies
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), results indicated significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.
- Enzyme Interaction Studies : A biochemical assay evaluated the inhibition of lactate dehydrogenase by the compound. Results showed that the compound inhibited enzyme activity in a dose-dependent manner, with an IC50 value calculated at approximately 15 µM.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-(2,4-Dinitrophenyl)cyclohexanone O-(3-chlorobenzyl)oxime | Structure | Moderate enzyme inhibition | 20 |
| 2-(2,4-Dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime | Structure | Low cytotoxicity | >50 |
| This compound | - | Significant cytotoxicity and enzyme inhibition | 15 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime, and how is its structure validated?
- Methodological Answer : The compound is synthesized via a two-step process:
Condensation : Cyclohexanone reacts with 2,4-dinitrophenylhydrazine under acidic conditions (e.g., HCl/EtOH) to form the hydrazone intermediate.
O-Benzylation : The hydrazone undergoes alkylation with 3-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF .
- Characterization :
- NMR : H and C NMR confirm the oxime proton (δ 8.5–9.0 ppm) and fluorobenzyl aromatic signals (δ 6.8–7.4 ppm).
- IR : Stretching frequencies for C=N (1630–1650 cm) and NO₂ (1520, 1340 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 398.1) .
Q. How can this compound be utilized in analytical chemistry for amino group detection?
- Methodological Answer : The 2,4-dinitrophenyl (DNP) group reacts with primary amines via nucleophilic aromatic substitution, forming stable yellow derivatives. Applications include:
- Peptide Sequencing : Labeling N-terminal amino acids in Edman degradation analogs.
- Spectrophotometry : Quantifying amine concentrations using UV-Vis absorption at λ~350–400 nm .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dinitrophenyl group in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing nitro groups (-NO₂) activate the aromatic ring toward nucleophilic attack. Computational studies (e.g., DFT) reveal:
- Electrostatic Potential Maps : Highlight electron-deficient C-1 and C-3 positions.
- Transition State Analysis : Shows nucleophile (e.g., amine) approach at the para position relative to nitro groups.
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer : Discrepancies may arise from:
- Tautomerism : The oxime group (-C=N-OH) exhibits syn/anti isomerism. Use variable-temperature NMR to observe dynamic equilibrium.
- Rotameric Splitting : The 3-fluorobenzyl group creates rotational barriers. 2D NMR (e.g., NOESY) identifies spatial correlations between protons .
Q. What strategies optimize crystallographic analysis for this compound?
- Methodological Answer : Poor crystal quality often results from:
- Solvent Choice : Recrystallize from mixed solvents (e.g., DCM/hexane) to reduce disorder.
- Temperature Control : Slow cooling (0.5°C/min) promotes lattice uniformity.
Q. How does the 3-fluorobenzyl moiety influence biological activity in enzyme inhibition assays?
- Methodological Answer : The fluorine atom enhances:
- Lipophilicity : LogP increases by ~0.5 units (measured via HPLC), improving membrane permeability.
- Electron Effects : Fluorine’s inductive effect stabilizes enzyme-ligand interactions (e.g., acetylcholinesterase inhibition assays show IC₅₀ ~10 µM) .
Q. What computational approaches predict the compound’s reactivity in complex reaction environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
